methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the pyrazole and tetrahydropyrimidine moieties . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and have similar biological activities.
Thiazolidine-2,4-dione derivatives: These compounds are also studied for their anticancer and antimicrobial properties.
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H20N4O2S/c1-14-18(21(27)28-2)20(24-22(29)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,29) |
InChI Key |
BSAQCKVSISVCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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